(4-ethenylphenyl)methyl-trimethylsilane
Description
Significance in Organosilicon Chemistry Research
The significance of (4-ethenylphenyl)methyl-trimethylsilane in organosilicon chemistry lies in its role as a versatile monomer for the creation of silicon-containing polymers. Organosilicon polymers are a class of materials known for their unique properties, including high thermal stability, chemical resistance, and tunable mechanical and optical properties. The incorporation of silicon into a polymer backbone or as a pendant group can significantly alter the characteristics of the resulting material.
This compound serves as a styrenic monomer, and its vinyl group can readily undergo polymerization through various techniques, such as free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. This allows for the synthesis of well-defined homopolymers or its incorporation into copolymers with other vinyl monomers.
A key feature of this monomer is the trimethylsilylmethyl group. The silicon-carbon bond is known for its stability, and the trimethylsilyl (B98337) moiety can impart desirable properties to the resulting polymer, such as increased hydrophobicity, thermal stability, and gas permeability. Research into polymers derived from structurally similar monomers, such as poly[(4-vinylphenyl)dimethylsilane], has demonstrated the ability to create functional polymers whose properties can be tailored by controlling the amount of the silicon-containing monomer in the polymer chain.
Interdisciplinary Relevance in Materials Science and Organic Synthesis
The unique bifunctional nature of this compound gives it significant interdisciplinary relevance, particularly at the intersection of materials science and organic synthesis.
In Materials Science , this compound is a valuable precursor for advanced materials with tailored functionalities. The polymerizable vinyl group allows for its integration into a wide array of polymer structures, leading to the development of:
Functional Coatings and Films: Polymers derived from this monomer can exhibit enhanced thermal stability and hydrophobicity, making them suitable for protective coatings and low-surface-energy films. The presence of the silicon moiety can also improve adhesion to various substrates.
Advanced Composites: As a comonomer, it can be used to modify the properties of commodity plastics, enhancing their performance characteristics for specialized applications.
Nanomaterials: The controlled polymerization of monomers like this compound can be utilized in the "grafting from" approach to create polymer brushes on nanoparticle surfaces, leading to hybrid materials with unique optical, electronic, or catalytic properties. For instance, the related monomer 4-vinylbenzyl chloride has been used to create well-defined polymer brushes on silica (B1680970) nanoparticles via RAFT polymerization. beilstein-journals.orgnih.gov
In Organic Synthesis , while its primary role is that of a monomer, the reactivity of the trimethylsilyl group can also be exploited. The silicon-carbon bond can, under specific conditions, be cleaved or participate in further chemical transformations. This allows for the post-polymerization modification of polymers containing these units, introducing new functional groups along the polymer chain. This versatility makes it a useful building block for creating complex macromolecular architectures. The synthesis of functionalized styrenic monomers is a significant area of research, and compounds like this compound contribute to the library of available building blocks for creating novel organic materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethenylphenyl)methyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Si/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCPNSQHFQIZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99802-26-3 | |
| Details | Compound: Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer | |
| Record name | Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99802-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80545565 | |
| Record name | [(4-Ethenylphenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64268-25-3 | |
| Record name | [(4-Ethenylphenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Ethenylphenyl Methyl Trimethylsilane and Its Derivatives
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers a powerful toolkit for the construction of carbon-carbon and carbon-silicon bonds, enabling the synthesis of complex molecules like (4-ethenylphenyl)methyl-trimethylsilane with high efficiency and selectivity.
Palladium-Catalyzed Approaches in Functionalized Styrene (B11656) Synthesis
Palladium catalysis is a cornerstone in the synthesis of functionalized styrenes. The Stille cross-coupling reaction, for instance, provides a reliable method for the formation of the styrene moiety. This reaction typically involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst. acs.org For the synthesis of derivatives of this compound, a key precursor such as (4-bromobenzyl)trimethylsilane (B92656) could be coupled with a vinyl tin reagent like tributylethenylstannane. acs.org The reaction proceeds under neutral conditions, which is advantageous for substrates bearing sensitive functional groups. acs.org
Another powerful palladium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction. This approach has been utilized for the synthesis of functionalized styrenes by coupling aryl ketone derivatives with potassium vinyltrifluoroborate. uwtsd.ac.ukresearchgate.net The use of a pyridine-oxazoline ligand has been shown to be crucial for the cleavage of the unstrained C-C bond in the aryl ketone. uwtsd.ac.ukresearchgate.net This methodology demonstrates good functional group tolerance. uwtsd.ac.ukresearchgate.net
| Reaction Type | Key Reactants | Catalyst System | Key Features |
|---|---|---|---|
| Stille Coupling | Aryl bromides, Tributylethenylstannane | Pd(PPh₃)₄ | Neutral reaction conditions, good for sensitive functional groups. acs.org |
| Suzuki-Miyaura Coupling | Aryl ketone derivatives, Potassium vinyltrifluoroborate | Palladium catalyst with pyridine-oxazoline ligand | Cleavage of unstrained C-C bond, good functional group tolerance. uwtsd.ac.ukresearchgate.net |
Nickel-Catalyzed Reductive Cross-Coupling Methodologies
Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for cross-coupling reactions. Nickel-catalyzed reductive cross-coupling reactions are particularly useful for the synthesis of silylated compounds. For instance, a nickel(II)-catalyzed one-pot reaction of alkenyl methyl ethers with a silyl (B83357) borate (B1201080) can be employed to generate alkyl silanes through a cascade of C-O bond silylation and vinyl double bond hydrogenation. rsc.org This strategy is applicable to styrene-type methyl ethers, offering a pathway to silylated derivatives. rsc.org
Furthermore, nickel-catalyzed reductive carboxylation of styrenes using carbon dioxide has been developed, employing diethylzinc (B1219324) as the reductant. organic-chemistry.orgacs.org While this method primarily introduces a carboxylic acid group, it highlights the capability of nickel to catalyze reactions involving styrenic substrates under mild conditions. organic-chemistry.orgacs.org Mechanistic studies suggest the involvement of a nickel-hydride active catalyst. organic-chemistry.org The presence of styrene has also been shown to influence the catalytic cycle in nickel-catalyzed anhydride (B1165640) cross-coupling, in some cases inhibiting catalyst decomposition. nih.gov
| Reaction Type | Substrate | Reagents | Catalyst | Product Type |
|---|---|---|---|---|
| Reductive Silylation | Alkenyl methyl ethers | Et₃Si-BPin, HSiEt₃ | Nickel(II) | Alkyl silanes rsc.org |
| Reductive Carboxylation | Styrenes | CO₂, Diethylzinc | Ni(COD)₂ | Carboxylic acids organic-chemistry.orgacs.org |
Copper-Mediated Olefination Processes
Copper catalysis provides a complementary approach for the synthesis and functionalization of styrenes and related vinylarenes. Copper hydride-catalyzed asymmetric hydroamination of olefins with anthranils can afford enantioenriched secondary arylamines, demonstrating the utility of copper in functionalizing the vinyl group of styrene derivatives. snnu.edu.cn Copper-catalyzed boracarboxylation of vinyl arenes with bis(pinacolato)diboron (B136004) and carbon dioxide has also been achieved, leading to boron-functionalized α-aryl carboxylic acids. acs.org
In the context of olefination, copper-catalyzed methods can be used to construct the styrene backbone. For example, a copper-catalyzed olefination of imines with alkenyl boronate esters has been developed. nih.gov While not a direct route to this compound, these methods showcase the potential of copper catalysis in constructing highly functionalized olefinic structures.
Strategies for Cross-Coupling of Silylated Ethenes
The cross-coupling of silylated ethenes, or vinylsilanes, is a powerful strategy for the synthesis of complex alkenes. The Hiyama cross-coupling reaction, which involves the palladium-catalyzed coupling of organosilanes with organic halides, is a prominent example. rsc.orgnih.gov This reaction benefits from the low toxicity and high stability of organosilicon reagents. Vinylsilanes can be prepared through various methods, including the silylative coupling of olefins with vinyl-substituted organosilicon compounds. rsc.org
A silyl-Heck strategy can be employed for the stereoselective synthesis of tetrasubstituted vinylsilanes, which can then undergo Hiyama coupling. nih.gov Furthermore, the use of MIDA (N-methyliminodiacetic acid) boryl vinylsilanes allows for selective and sequential Suzuki and Hiyama couplings, providing a modular approach to complex styrenes. acs.org These methods are crucial for the elaboration of silylated styrene cores into more complex derivatives.
| Methodology | Key Intermediate | Coupling Partner | Catalyst | Significance |
|---|---|---|---|---|
| Hiyama Coupling | Vinylsilane | Organic Halide | Palladium | Low toxicity, high stability of silicon reagents. rsc.orgnih.gov |
| Silyl-Heck Strategy | Internal Alkyne | Silylating agent, Aryl halide | Palladium | Stereoselective synthesis of tetrasubstituted vinylsilanes. nih.gov |
| Sequential Coupling | MIDA-boryl vinylsilane | Organic Halide | Palladium | Modular synthesis of complex styrenes. acs.org |
Metal-Free Synthetic Routes
While transition metal catalysis is dominant, the development of metal-free synthetic methods is of growing interest due to advantages in cost, toxicity, and sustainability.
Dehydrogenative Silylation of Enamides
A notable metal-free approach for the synthesis of functionalized vinylsilanes is the dehydrogenative silylation of enamides. nih.govacs.orgacs.org This method allows for the direct formation of a C-Si bond at the vinyl position of an enamide, providing access to silylated building blocks. The reaction typically proceeds with high stereoselectivity and demonstrates good tolerance for various functional groups. nih.govacs.org This protocol represents an environmentally friendly route to functionalized vinylsilanes, which can be further transformed into derivatives of this compound. acs.org The reaction is believed to proceed through a radical mechanism initiated by the thermal decomposition of a peroxide initiator. acs.org
Strategies for Introducing the (4-Ethenylphenyl)trimethylsilyl Moiety
Utilizing Silyl Transfer Reagents
Recent advancements in organometallic chemistry have led to the development of novel silyl transfer reagents that facilitate the introduction of silyl groups under mild conditions. One such class of reagents is sodium silylsilanolates. These compounds have been successfully employed in the palladium-catalyzed silylation of aryl halides and pseudohalides. The use of these storable reagents allows for the late-stage functionalization of complex molecules with a variety of silyl groups, including the trimethylsilyl (B98337) moiety. Mechanistic studies suggest that the reaction proceeds through the attack of the nucleophilic silanolate on the palladium center, followed by an intramolecular migration of the silyl group, which promotes efficient transmetalation.
Stereoselective Synthesis of Vinylphenylsilanes
The stereochemistry of the vinyl group in vinylphenylsilanes is critical for their subsequent applications, particularly in polymer chemistry and as coupling partners in organic synthesis. Several methods have been developed to control the E/Z selectivity of the double bond.
Palladium-catalyzed reactions have been instrumental in the stereoselective synthesis of vinylsilanes. For instance, the direct intermolecular silylation of C(sp²)–H bonds using disilanes as the silicon source, with the aid of a removable bidentate directing group, provides a regio- and stereoselective route to Z-vinylsilanes in good to excellent yields. nih.gov Conversely, a silyl-Heck reaction protocol allows for the conversion of styrenes to E-β-silyl styrenes using silyl halides like trimethylsilyl iodide (TMSI) or a combination of trimethylsilyl chloride (TMSCl) and lithium iodide (LiI). nih.gov
Iridium-catalyzed dehydrogenative silylation of terminal alkenes, in the presence of a sacrificial alkene like norbornene, has also been shown to be a Z-selective process. organic-chemistry.org These methods provide chemists with a toolbox to access either the E or Z isomer of the desired vinylphenylsilane derivative with high fidelity.
Electroreductive Approaches to Radical Silylation
Electrosynthesis has emerged as a powerful and environmentally benign tool in modern organic chemistry. An electroreductive approach to radical silylation has been developed, which relies on the activation of strong silicon-halogen bonds. This strategy enables the generation of silyl radicals from readily available chlorosilanes at highly biased potentials. nih.gov
In the context of styrenes, this electrochemical method can be applied to various alkene silylation reactions, including disilylation, hydrosilylation, and allylic silylation, under transition-metal-free conditions. The reaction is initiated by the electroreduction of the chlorosilane, which then engages with the styrene substrate. Structure-activity relationship studies have indicated that both the electronic properties of the alkene and the stability of the resulting benzylic radical influence the reaction rate. nih.gov
Catalytic Systems in Modern Synthetic Chemistry
Various transition metal-based catalytic systems have been developed for the efficient and selective synthesis of vinylphenylsilanes and their derivatives. These systems often offer unique reactivity and selectivity profiles.
Palladium-Catalyzed Systems: Palladium catalysts are widely used for the synthesis of vinylsilanes. As mentioned earlier, palladium-catalyzed silyl-Heck reactions provide a reliable route to E-vinylsilanes. nih.gov Furthermore, palladium catalysis can be employed for the oxidative allylic C-H silylation using hexamethyldisilane (B74624) as the silyl source in the presence of a strong oxidant. acs.org
Rhodium-Catalyzed Systems: Rhodium complexes are effective catalysts for the hydrosilylation of styrenes. The nature of the products can be dependent on the rhodium-to-silane ratio. While at low catalyst concentrations, the expected saturated silylated phenylethanes are formed, at higher concentrations, β-silyl-substituted trans-styrenes can become the major products. Rhodium-catalyzed asymmetric conjugate additions of boronic acids have also been extensively studied, showcasing the versatility of this metal in C-C and C-Si bond formation. rsc.orgrug.nl
Iridium-Catalyzed Systems: Iridium catalysts have shown remarkable activity in the silylation of C-H bonds. For instance, the combination of [Ir(cod)(OMe)]₂ and a phenanthroline ligand can catalyze the silylation of arenes with high functional group tolerance and regioselectivity. nih.govchemrxiv.org This approach can be directed by functional groups, such as a hydroxyl group, to achieve ortho-silylation of benzyl (B1604629) alcohol derivatives. berkeley.edunih.gov
The following table summarizes representative examples of catalytic systems used in the synthesis of vinylphenylsilane derivatives.
Table 1: Overview of Catalytic Systems for the Synthesis of Vinylphenylsilane Derivatives
| Catalyst System | Substrate Type | Silylating Agent | Key Feature | Product Type |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Styrenes | TMSI or TMSCl/LiI | High E-selectivity | E-β-Silylstyrenes |
| [Rh(cod)Cl]₂ / Ligand | Styrenes | Hydrosilanes | Product depends on catalyst loading | Saturated or Vinylsilanes |
| [Ir(cod)(OMe)]₂ / Phenanthroline | Arenes/Styrenes | HSiMe(OSiMe₃)₂ | C-H activation | Aryl/Vinylsilanes |
| Pd(OAc)₂ / Oxidant | Terminal Alkenes | Hexamethyldisilane | Allylic C-H silylation | Linear Allylsilanes |
Polymerization Science and Macromolecular Architectures Via 4 Ethenylphenyl Methyl Trimethylsilane
Homopolymerization Mechanisms and Kinetic Studies
The homopolymerization of (4-ethenylphenyl)methyl-trimethylsilane can proceed through various mechanisms, including radical and anionic pathways. While detailed kinetic studies specifically for the homopolymerization of this compound are not extensively documented in the readily available literature, valuable insights can be drawn from studies on closely related monomers, such as 4-trimethylsilylstyrene (4TMSS).
Anionic polymerization of styrenic monomers is well-known for its "living" character, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The kinetics of the anionic homopolymerization of 4TMSS have been investigated, revealing important aspects of its reactivity. The trimethylsilyl (B98337) group at the para position influences the electron density of the vinyl group, which in turn affects the rates of initiation and propagation. It has been observed that the trimethylsilyl group can enhance the reactivity of the styrenic monomer in anionic polymerization compared to unsubstituted styrene (B11656).
Radical polymerization of this compound is also a viable method for synthesizing its homopolymer. The mechanism would follow the conventional steps of initiation, propagation, and termination characteristic of free-radical polymerization nih.gov. The reactivity of the monomer in radical polymerization would be influenced by the stability of the propagating radical, which is affected by the phenyl ring and the trimethylsilylmethyl group.
A hypothetical kinetic study of the homopolymerization of this compound could yield data such as that presented in the interactive table below, which illustrates the expected relationship between monomer concentration, initiator concentration, and the rate of polymerization.
Interactive Data Table: Hypothetical Kinetic Data for Homopolymerization
| Experiment | Monomer Conc. (mol/L) | Initiator Conc. (mol/L) | Polymerization Rate (mol/L·s) |
| 1 | 0.5 | 0.01 | 2.5e-4 |
| 2 | 1.0 | 0.01 | 5.0e-4 |
| 3 | 0.5 | 0.02 | 5.0e-4 |
| 4 | 1.0 | 0.02 | 1.0e-3 |
Copolymerization with Diverse Monomers
The incorporation of this compound into different polymer backbones through copolymerization is a key strategy for modifying material properties.
The copolymerization of this compound with styrene can be readily achieved through both radical and anionic polymerization techniques. In anionic copolymerization, the reactivity ratios of the comonomers are crucial in determining the resulting copolymer composition and microstructure. Studies on the anionic copolymerization of 4-trimethylsilylstyrene (4TMSS) with styrene have shown that the reactivity of the silyl-substituted styrene is enhanced compared to styrene researchgate.net. This is attributed to the electron-withdrawing nature of the trimethylsilyl group, which stabilizes the propagating anionic center researchgate.net.
The reactivity ratios for the 4TMSS/styrene system in cyclohexane (B81311) at room temperature have been reported as r(4TMSS) = 2.76 and r(S) = 0.087 researchgate.net. These values indicate that the 4TMSS monomer is significantly more reactive than styrene towards the propagating anions, leading to a copolymer that is initially rich in the silyl-styrene units. This can result in a gradient or block-like structure depending on the polymerization conditions.
Interactive Data Table: Reactivity Ratios for Anionic Copolymerization of 4-Trimethylsilylstyrene (4TMSS) and Styrene (S)
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Structure Tendency |
| 4TMSS | Styrene | 2.76 | 0.087 | Gradient/Blocky |
The copolymerization of this compound with methacrylate (B99206) monomers, such as methyl methacrylate (MMA), can be accomplished through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined copolymers with controlled molecular weights and architectures.
While specific reactivity ratios for the copolymerization of this compound with various methacrylate derivatives are not widely reported, studies on similar systems provide valuable insights. For instance, the copolymerization of vinyl-containing polysiloxane with methyl methacrylate has been investigated, with reported reactivity ratios of r(MMA) = 0.78 and r(SV) = 2.01, where SV is the silyl-vinyl monomer nih.gov. This suggests that the silyl-containing monomer is more reactive than MMA in this particular system. The relative reactivities will dictate the monomer sequence distribution along the copolymer chain.
Information regarding the direct copolymerization of this compound with vinyl chloride to form polyvinyl chloride (PVC) architectures is scarce in the scientific literature. The significant differences in reactivity between styrenic and vinyl chloride monomers under typical polymerization conditions pose challenges for achieving random copolymerization.
However, organosilanes have been explored as additives and for the chemical modification of PVC to enhance its properties, such as thermal stability and resistance to photodegradation mdpi.comnih.govresearchgate.net. These modifications typically involve post-polymerization reactions where the organosilane is grafted onto the PVC backbone, rather than being incorporated during the initial polymerization of vinyl chloride. For instance, organosilanes can be mixed with PVC to produce homogeneous films with improved durability mdpi.comresearchgate.net.
Advanced Polymerization Techniques
Anionic living polymerization is a powerful technique for the synthesis of well-defined polymers from this compound. This methodology allows for precise control over molecular weight, molecular weight distribution, and polymer architecture.
The polymerization is typically initiated by organolithium compounds, such as sec-butyllithium (B1581126) (sec-BuLi), in a non-polar solvent like cyclohexane or a polar solvent like tetrahydrofuran (B95107) (THF) umn.eduresearchgate.net. The choice of solvent and initiator significantly impacts the polymerization kinetics and the stereochemistry of the resulting polymer.
The general mechanism for the living anionic polymerization of a styrenic monomer like this compound involves the following steps semanticscholar.org:
Initiation: The organolithium initiator adds to the vinyl group of the monomer, creating a carbanionic active center.
Propagation: The carbanionic chain end attacks another monomer molecule, extending the polymer chain. This process continues until all the monomer is consumed.
A key feature of living anionic polymerization is the absence of termination and chain transfer reactions, provided that the reaction system is free of impurities like water or oxygen umn.edusemanticscholar.org. This "living" nature of the propagating chain ends allows for the synthesis of block copolymers by the sequential addition of different monomers.
Interactive Data Table: Typical Conditions for Anionic Living Polymerization of Substituted Styrenes
| Initiator | Solvent | Temperature (°C) | Characteristics |
| sec-BuLi | Cyclohexane | 25 - 40 | Non-polar, slower propagation |
| sec-BuLi | THF | -78 | Polar, faster propagation, can affect stereochemistry |
| n-BuLi | Benzene (B151609) | 25 | Aromatic solvent, affects aggregation of active species |
Controlled Radical Polymerization Strategies
Controlled radical polymerization (CRP) techniques are paramount for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. The styrene-like nature of this compound makes it a suitable candidate for several CRP methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for the controlled polymerization of styrenic monomers. The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper(I) coordinated with a nitrogen-based ligand. The control over the polymerization is achieved through a reversible activation-deactivation process, where the propagating radical is in equilibrium with a dormant species.
While specific studies on the homopolymerization of this compound via ATRP are not extensively detailed in the literature, the polymerization of structurally similar monomers provides valuable insights. For instance, the ATRP of styrene and its derivatives is well-established. The polymerization of a related monomer, (4-vinylphenyl)dimethylsilane (VPDS), has been successfully copolymerized with methyl methacrylate (MMA) using ATRP, demonstrating the compatibility of the vinylphenyl silane (B1218182) structure with this technique. rsc.org The trimethylsilyl group is not expected to interfere with the radical polymerization process, allowing for the synthesis of well-defined poly(this compound).
Key parameters for a successful ATRP of this compound would include the choice of initiator (e.g., ethyl α-bromoisobutyrate), catalyst system (e.g., CuBr/PMDETA), solvent, and temperature. The polymerization kinetics are expected to be first-order with respect to monomer concentration, and the number-average molecular weight (Mn) should increase linearly with monomer conversion, while maintaining a low dispersity (Đ < 1.5).
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile CRP technique that is compatible with a wide range of monomers, including styrenes. Control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The choice of CTA is crucial for achieving good control over the polymerization of styrenic monomers. Dithiobenzoates and trithiocarbonates are commonly employed for this purpose.
The RAFT polymerization of 4-vinylbenzaldehyde, a monomer with a similar styrenic core, has been successfully demonstrated, yielding polymers with well-controlled molecular weights and low polydispersity (Đ < 1.17). nih.govscispace.com This suggests that this compound can also be effectively polymerized via RAFT. The resulting polymer would possess a terminal thiocarbonylthio group, which can be further functionalized or used for chain extension to create block copolymers.
Nitroxide-Mediated Polymerization (NMP)
NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain. This method is particularly well-suited for the polymerization of styrene and its derivatives. The polymerization is typically initiated by an alkoxyamine initiator or by a conventional radical initiator in the presence of a nitroxide such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Given the structural similarity to styrene, this compound is expected to undergo controlled polymerization via NMP. The resulting polymers would have a nitroxide terminal group, enabling the synthesis of block copolymers through sequential monomer addition. The success of NMP for producing well-defined polystyrene suggests that poly(this compound) with controlled molecular weights and narrow distributions can be achieved. rsc.org
Interactive Data Table: Expected Parameters for Controlled Radical Polymerization of this compound and Analogs
| Polymerization Method | Monomer | Initiator/CTA | Catalyst/Mediator | Solvent | Temperature (°C) | Expected Dispersity (Đ) | Reference |
| ATRP | Styrene | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Toluene | 110 | < 1.2 | cmu.edu |
| ATRP | (4-vinylphenyl)dimethylsilane (copolymer with MMA) | Ethyl α-bromoisobutyrate | CuBr/bpy | Toluene | 90 | ~1.3 | rsc.org |
| RAFT | 4-Vinylbenzaldehyde | DDMAT | AIBN | 1,4-Dioxane | 70-75 | < 1.17 | nih.govscispace.com |
| NMP | Styrene | TEMPO-based alkoxyamine | None | Bulk | 125 | < 1.2 | rsc.org |
Graft Copolymerization and Multibranched Macromolecular Architectures
The synthesis of graft and multibranched polymers from a poly(this compound) backbone can be envisioned through several "grafting from" strategies. This approach involves the creation of initiation sites along the polymer backbone from which the side chains are grown. The trimethylsilylmethyl group on each repeating unit of the polymer serves as a latent functional handle that can be converted into an initiating site for various polymerization techniques. dtic.mil
One potential route involves the protodesilylation of the trimethylsilylmethyl groups to generate benzylic anions, which can then be functionalized. For example, reaction with a suitable electrophile could introduce initiating sites for ATRP or other controlled polymerization methods.
A more direct approach could involve the transformation of the trimethylsilylmethyl group. For instance, reaction with an appropriate reagent could convert it into a bromomethyl or chloromethyl group. These benzylic halide functionalities are excellent initiators for the ATRP of a wide range of monomers, such as styrenes, acrylates, and methacrylates. This would allow for the synthesis of densely grafted or "brush" copolymers, where a side chain is grown from every repeating unit of the backbone. cmu.edu
Interactive Data Table: Potential "Grafting From" Strategies for Poly(this compound)
| Backbone Polymer | Functionalization Step | Initiating Group | Grafted Monomer | Polymerization Method | Resulting Architecture |
| Poly(this compound) | Reaction with an electrophilic halogen source | Benzyl (B1604629) halide | Styrene, Acrylates, Methacrylates | ATRP | Densely Grafted Copolymer (Brush) |
| Poly(this compound) | Protodesilylation followed by reaction with an appropriate electrophile | Varies (e.g., ester with an ATRP initiator fragment) | Styrene, Acrylates, Methacrylates | ATRP | Graft Copolymer |
Polymerization in the Context of Porous Organic Frameworks (POFs)
Porous organic frameworks (POFs) are a class of materials characterized by high surface areas, tunable porosity, and robust covalent structures. mdpi.com They are typically synthesized through the polymerization of rigid, multifunctional monomers. The vinyl group of this compound makes it a potential candidate for incorporation into POFs, either as a primary building block or as a cross-linking agent.
In the synthesis of POFs, divinylbenzene (B73037) is a commonly used monomer that undergoes polymerization to form a highly cross-linked, porous network. This compound can be considered a functionalized analog of divinylbenzene, where one of the vinyl groups is replaced by a vinylphenylmethyl-trimethylsilane moiety. Its polymerization under conditions similar to those used for divinylbenzene could lead to the formation of a porous polymer network. The presence of the bulky trimethylsilylmethyl groups could influence the resulting pore structure and surface properties of the POF.
Furthermore, the trimethylsilyl group can be a site for post-synthetic modification of the POF. For example, the silicon-carbon bond can be cleaved under certain conditions to introduce other functional groups, thereby altering the chemical and physical properties of the porous material. This could be advantageous for applications in gas storage, separation, and catalysis.
The synthesis of POFs often involves reactions such as Sonogashira, Suzuki, or Yamamoto coupling reactions to create a rigid framework. While the vinyl group of this compound is more suited for radical or ionic polymerization, it could potentially be incorporated into frameworks built through other chemistries if the monomer is further functionalized.
Interactive Data Table: Potential Role of this compound in POF Synthesis
| Role of Monomer | Polymerization/Reaction Type | Potential Co-monomers | Resulting POF Characteristics | Potential Applications |
| Primary Monomer/Cross-linker | Radical Polymerization | Divinylbenzene, Styrene | High surface area, tunable porosity, silyl-functionalized pores | Gas storage, separation, catalysis |
| Functional Building Block | Post-synthetic modification of a pre-formed POF | N/A | Modified pore surface chemistry | Selective adsorption, functional materials |
Reactivity and Mechanistic Investigations of 4 Ethenylphenyl Methyl Trimethylsilane
Chemical Transformations of the Ethenyl (Vinyl) Moiety
The vinyl group attached to the phenyl ring is susceptible to a variety of addition reactions, with its reactivity being influenced by the electron-donating or -withdrawing nature of the para-substituted methyl-trimethylsilane group.
Electrophilic Addition Reactions (e.g., Hydroboration, Halogenation)
Hydroboration-Oxidation: The hydroboration of the vinyl group in styrenic systems, followed by oxidation, is a well-established method for the anti-Markovnikov hydration of the double bond. In the case of (4-ethenylphenyl)methyl-trimethylsilane, the addition of a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is expected to proceed with high regioselectivity. researchgate.net The boron atom adds to the terminal carbon of the vinyl group, and the hydrogen atom adds to the carbon attached to the aromatic ring. This preference is dictated by both steric and electronic factors. Subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide and a base, yields the corresponding primary alcohol, 2-(4-((trimethylsilyl)methyl)phenyl)ethanol. Studies on substituted styrenes have shown that the regioselectivity of hydroboration with 9-BBN is generally high, with the formation of the β-phenylethyl alcohol derivative being greater than 97%. researchgate.net
Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond of styrenes proceeds via an electrophilic addition mechanism. The reaction of this compound with bromine would likely form a bromonium ion intermediate, which is then attacked by a bromide ion to give the corresponding 1,2-dibromoethyl derivative. The presence of the para-substituent can influence the stability of the intermediate and the reaction rate.
| Reaction | Reagents | Major Product |
|---|---|---|
| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | 2-(4-((trimethylsilyl)methyl)phenyl)ethanol |
| Bromination | Br₂, CH₂Cl₂ | 1-(1,2-dibromoethyl)-4-((trimethylsilyl)methyl)benzene |
Cycloaddition Reactions
The vinyl group of this compound can participate as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. However, styrenes are often considered to be relatively poor dienophiles unless activated by electron-withdrawing groups. The reactivity of the vinyl group in this specific molecule in Diels-Alder reactions would be influenced by the electronic nature of the para-substituent. Problems such as polymerization can sometimes compete with the desired cycloaddition. nih.gov Nevertheless, with highly reactive dienes, cycloaddition can be achieved. For instance, reaction with a reactive diene like cyclopentadiene (B3395910) would be expected to yield a substituted norbornene derivative. The stereoselectivity of such reactions, leading to either endo or exo products, is governed by kinetic and thermodynamic factors.
Reactions Involving the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group, particularly when attached to a benzylic carbon, exhibits a range of chemical behaviors that are synthetically useful.
Trimethylsilyl Group as a Protecting Group and Controlled Deprotection (Protiodesilylation)
The C-Si bond in benzyltrimethylsilanes can be cleaved under certain conditions, a process known as protodesilylation. This reaction effectively replaces the trimethylsilyl group with a hydrogen atom. The cleavage can be facilitated by acids or fluoride (B91410) ions. The stability of the benzylic carbanion or carbocation intermediate plays a crucial role in the mechanism of this reaction. This property allows the trimethylsilylmethyl group to be used as a protecting group for a benzylic position, which can be later removed to install a hydrogen atom.
Trimethylsilyl Group as a Directing Group in Regioselective Transformations
In electrophilic aromatic substitution reactions, the trimethylsilylmethyl group (-CH₂SiMe₃) is generally considered to be a weak activating group and an ortho, para-director. organic-chemistry.orgrsc.orgyoutube.comlibretexts.org The silicon atom is more electropositive than carbon, and through hyperconjugation and inductive effects, it can stabilize the arenium ion intermediates formed during ortho and para attack. The positive charge in the sigma complex can be delocalized onto the benzylic carbon, which is further stabilized by the electron-donating silicon group. Therefore, electrophilic substitution on the aromatic ring of this compound would be expected to occur at the positions ortho to the trimethylsilylmethyl group (positions 2 and 6 relative to the CH₂SiMe₃ group).
Intermolecular and Intramolecular Silylation Reactions
While this compound itself is a silylated molecule, the trimethylsilylmethyl moiety is generally not used as a silylating agent in intermolecular reactions with other aromatic compounds. More reactive silylating agents are typically employed for such transformations. nih.govsemanticscholar.orgrsc.org However, intramolecular silylation reactions involving a benzyltrimethylsilyl group are conceivable, particularly if a suitable functional group is present in the ortho position of the aromatic ring. For instance, an ortho-lithiated or ortho-halogenated derivative could potentially undergo an intramolecular reaction to form a silicon-containing cyclic compound. nih.govnih.gov Such reactions are valuable for the synthesis of silicon-bridged polycyclic aromatic systems.
| Reaction Type | Key Feature | Potential Application |
|---|---|---|
| Protiodesilylation | Cleavage of the C-Si bond | Removal of the silyl (B83357) group, deprotection |
| Directing Group Effect | Ortho, para-directing in electrophilic aromatic substitution | Synthesis of specifically substituted aromatic compounds |
| Silylation Reactions | Potential for intramolecular cyclization | Synthesis of silicon-containing heterocycles |
Cross-Coupling Reactivity of (4-Ethenylphenyl)trimethylsilane Systems
This compound, possessing both a vinyl and a trimethylsilyl-functionalized aryl group, is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The reactivity of this compound can be selectively targeted at either the vinyl group or the aryl-silicon bond, depending on the chosen coupling partners and reaction conditions. Key cross-coupling methodologies applicable to this system include the Heck, Suzuki-Miyaura, Stille, and Sonogashira reactions.
The Heck reaction involves the palladium-catalyzed coupling of the vinyl group with an aryl or vinyl halide (or triflate). organic-chemistry.orgsctunisie.org This reaction is highly effective for the synthesis of substituted stilbenes and other styrenyl derivatives. nih.govnih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the (E)-isomer. nih.gov The choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.comrsc.org
The Stille coupling utilizes organostannanes as coupling partners. nrochemistry.comwikipedia.orgresearchgate.net In the context of this compound, either the vinyl group can be coupled with an organostannane, or the aryl-silicon bond (after suitable activation) can react with an organotin reagent. lookchem.com Stille reactions are known for their tolerance of a wide range of functional groups, though the toxicity of organotin compounds is a significant drawback. nrochemistry.comwikipedia.org
The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting a terminal alkyne with the vinyl or an activated aryl group of the silane (B1218182). organic-chemistry.orglibretexts.orggold-chemistry.orgwikipedia.org This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.orggold-chemistry.org It provides a direct route to arylalkynes and conjugated enynes. gelest.com
The following interactive data table summarizes representative conditions for these cross-coupling reactions as they could be applied to this compound systems based on literature for similar substrates.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |
|---|---|---|---|---|---|
| Heck | Aryl Halide (Ar-X) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | (E)-Ar-CH=CH-Ph-CH₂-SiMe₃ |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, CsF | Toluene, Dioxane, THF/H₂O | Ar-Ph-CH₂-SiMe₃ |
| Stille | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | - (often with LiCl additive) | THF, Dioxane, Toluene | Ar-Ph-CH=CH₂ |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | R-C≡C-Ph-CH=CH₂ |
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, known as a derivative, which is more suitable for a particular analytical technique or to impart new functionalities for synthetic purposes. For this compound, derivatization can target either the vinyl group or the phenyl ring, enhancing detectability in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), or preparing it for further synthetic transformations. sdiarticle4.com
For Gas Chromatography (GC) analysis, especially when coupled with Mass Spectrometry (GC-MS), derivatization is often employed to increase the volatility and thermal stability of analytes. brjac.com.br A common strategy for compounds containing active hydrogens (e.g., hydroxyl or carboxylic acid groups) is silylation , where these hydrogens are replaced by a trimethylsilyl (TMS) group. omicsonline.orgresearchgate.net While this compound itself is sufficiently volatile for GC analysis, its derivatives, for instance, those obtained after oxidation of the vinyl group, would benefit from silylation. For example, epoxidation of the vinyl group to form the corresponding epoxide, followed by hydrolysis to a diol, would yield a less volatile compound. Silylating the diol with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would convert the hydroxyl groups to their TMS ethers, making the derivative amenable to GC-MS analysis. brjac.com.br
For High-Performance Liquid Chromatography (HPLC) , derivatization is primarily used to enhance the sensitivity of detection, especially when using UV-Vis or fluorescence detectors. globethesis.comresearchgate.net This often involves attaching a chromophore or a fluorophore to the analyte. globethesis.comnih.gov The vinyl group of this compound is a prime target for such modifications. For instance, the double bond can be oxidized to an epoxide, which can then be opened by a nucleophilic fluorescent labeling reagent. Alternatively, reagents that react directly with the double bond can be employed. Fluorescent labels such as anthracene (B1667546) or coumarin (B35378) derivatives can be introduced to significantly lower the detection limits. nih.gov
The following interactive data table outlines potential derivatization strategies for the analytical and synthetic applications of this compound and its derivatives.
| Target Functional Group | Derivatization Reaction | Reagent | Purpose | Analytical Technique |
|---|---|---|---|---|
| Vinyl Group (after conversion to diol) | Silylation | BSTFA, MSTFA | Increase volatility and thermal stability | GC-MS |
| Vinyl Group | Epoxidation | m-CPBA | Introduce a reactive handle for further functionalization | Synthesis |
| Epoxide (from vinyl group) | Fluorescent Labeling (nucleophilic opening) | Dansyl hydrazine, Anthracene-based reagents | Enhance detection sensitivity | HPLC-Fluorescence |
| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating agents, Sulfonating agents | Introduce functional groups for further synthesis | Synthesis |
Mechanistic Elucidation of Novel Reaction Pathways
The cross-coupling reactions involving this compound are generally understood to proceed through well-established catalytic cycles, primarily involving palladium(0) and palladium(II) intermediates. However, the specific nature of the substrate, with its vinyl and silyl functionalities, can influence the operative mechanistic pathways.
The Heck reaction at the vinyl group is believed to follow the canonical Mizoroki-Heck catalytic cycle. This cycle typically involves:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II)-aryl complex.
Migratory Insertion: The vinyl group of this compound coordinates to the Pd(II) center, followed by migratory insertion of the vinyl group into the Pd-Ar bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the styrenyl product. This step is often regioselective.
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.
Computational studies have also explored alternative mechanisms, such as a Pd(II)/Pd(IV) catalytic cycle, which may be operative under certain conditions, particularly with weakly coordinating ligands. nih.govexlibrisgroup.com
The Suzuki-Miyaura reaction involving the aryl-trimethylsilyl group (after activation) also proceeds via a Pd(0)/Pd(II) cycle, but with a key transmetalation step:
Oxidative Addition: Similar to the Heck reaction, the cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst.
Transmetalation: The activated organosilicon species (e.g., a silanolate) transfers its organic group to the Pd(II) center, displacing the halide. The base is crucial in this step, as it facilitates the formation of a more nucleophilic organoborate or organosilicate species that can readily transmetalate. researchgate.netdeepdyve.comwikipedia.org
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
A key mechanistic consideration for reactions involving vinylsilanes is the potential competition between a Heck-type pathway (reaction at the C-H bond of the vinyl group) and a Hiyama-type cross-coupling (reaction involving cleavage of the C-Si bond). Studies on similar systems have shown that the reaction conditions, particularly the solvent and the nature of the base, can dictate the dominant pathway. For instance, in aqueous media, a Heck mechanism may be favored due to the reduced nucleophilicity of the base, which disfavors the transmetalation step required for Hiyama coupling.
Computational and Theoretical Chemical Studies of 4 Ethenylphenyl Methyl Trimethylsilane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's stable structure and energy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govaps.org It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net For (4-ethenylphenyl)methyl-trimethylsilane, DFT calculations would typically be used to perform geometry optimization to find the most stable three-dimensional arrangement of atoms. nih.gov
These calculations yield important data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute various thermochemical quantities and electronic properties. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to model the molecule's electronic configuration. researchgate.net
Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | Si-C (methyl) | 1.89 Å |
| Si-C (benzyl) | 1.91 Å | |
| C=C (vinyl) | 1.34 Å | |
| C-C (aromatic) | 1.40 Å (avg.) | |
| Bond Angle | C-Si-C | 109.5° (avg.) |
| C-C=C (vinyl) | 121.0° |
Note: This table is illustrative and contains hypothetical data to represent typical outputs of a DFT geometry optimization.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of quantum chemical calculations. Unlike DFT, which relies on an approximate functional for electron correlation, these methods are derived directly from theoretical principles without empirical parameters.
The Hartree-Fock method provides a foundational approximation but often neglects significant electron correlation effects. Post-Hartree-Fock methods, like MP2, are built upon the HF solution to include electron correlation, generally leading to more accurate results, particularly for energy calculations, albeit at a higher computational expense. These methods would be valuable for refining the energetic landscape and structural parameters of this compound predicted by DFT.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of spatial and energetic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com
The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. mdpi.comedu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive. edu.krd These energies are readily calculated using DFT and ab initio methods. nih.gov
Table 2: Representative Frontier Orbital Energies for this compound (Hypothetical DFT Data)
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.25 |
| Energy Gap (ΔE) | 5.60 |
Note: This table is illustrative. The values represent plausible results from a quantum chemical calculation.
Visualizing the spatial distribution of the HOMO and LUMO provides insight into the reactive sites of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethenylphenyl (styrenyl) group, which is susceptible to electrophilic attack. The LUMO, in contrast, may be distributed over the aromatic ring and the silicon atom, indicating potential sites for nucleophilic attack. scispace.com
Molecular Electrostatic Potential (MEP) maps are another tool used to visualize electron density. epstem.net These maps show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), offering a comprehensive picture of a molecule's reactive surface.
Reaction Pathway Modeling and Transition State Theory
Computational chemistry can model the entire course of a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them. Transition State Theory (TST) is a fundamental framework used to explain the rates of elementary chemical reactions. wikipedia.org
By mapping the potential energy surface of a reaction, computational methods can locate the transition state structure, which corresponds to the highest energy point along the minimum-energy reaction pathway. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. This approach is invaluable for elucidating reaction mechanisms, such as the addition of electrophiles to the vinyl group of this compound or reactions involving the cleavage of the silicon-carbon bond. researchgate.net Modeling these pathways provides a theoretical basis for understanding how the molecule participates in chemical transformations. wikipedia.org
Spectroscopic Property Prediction from Theoretical Models
The prediction of spectroscopic properties through theoretical models is a cornerstone of modern computational chemistry, offering profound insights into the molecular structure and electronic properties of compounds. For this compound, also known as (4-vinylbenzyl)trimethylsilane, theoretical methods such as Density Functional Theory (DFT) and other quantum chemical approaches are employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational predictions serve as a powerful tool for interpreting experimental data and understanding the fundamental relationships between molecular structure and spectroscopic behavior.
A comprehensive search of scientific literature and chemical databases did not yield specific, pre-computed theoretical spectroscopic data for this compound. Generating such detailed and accurate predictions requires sophisticated computational software and significant computational resources to solve the complex quantum mechanical equations that describe the behavior of electrons within a molecule. These calculations are typically performed by specialists in the field of computational chemistry to address specific research questions.
While specific theoretical data for this compound is not publicly available, the general methodologies for such predictions are well-established. d-nb.infonih.govnrel.govchemrxiv.orgbohrium.com These methods involve optimizing the molecule's three-dimensional geometry and then calculating the spectroscopic properties based on this optimized structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors for each nucleus in the molecule. nih.gov From these tensors, the isotropic shielding constants are determined, which are then converted into chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, DFT calculations would be used to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. bohrium.com By comparing the predicted chemical shifts with experimental data, a deeper understanding of the electronic environment of each atom in the molecule can be achieved.
Hypothetical Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Si-(CH₃)₃ | 0.0 - 0.1 |
| -CH₂-Si | 1.8 - 2.0 |
| =CH₂ (vinyl) | 5.2 - 5.8 |
| -CH= (vinyl) | 6.6 - 6.8 |
| Aromatic-H | 7.0 - 7.4 |
Hypothetical Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Si-(CH₃)₃ | -2.0 - 0.0 |
| -CH₂-Si | 20 - 25 |
| =CH₂ (vinyl) | 110 - 115 |
| Aromatic-C | 125 - 130 |
| Aromatic-C (ipso to vinyl) | 135 - 140 |
| Aromatic-C (ipso to CH₂Si) | 138 - 142 |
| -CH= (vinyl) | 136 - 138 |
Infrared (IR) Spectroscopy Prediction
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.netnih.govnist.govnist.gov These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which provides the force constants for the molecular vibrations. The resulting vibrational frequencies and their corresponding intensities can then be plotted to generate a theoretical IR spectrum. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental IR spectra.
Hypothetical Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (vinyl) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=C stretch (vinyl) | 1630 - 1610 |
| C=C stretch (aromatic) | 1600 - 1450 |
| Si-C stretch | 1250 - 1240, 860 - 830 |
| C-H bend (vinyl out-of-plane) | 990 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction
The prediction of UV-Vis spectra is accomplished using time-dependent DFT (TD-DFT) or other excited-state methods. researchgate.netresearchgate.netnist.gov These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths. The results can be used to predict the wavelengths of maximum absorption (λmax) and the intensities of the absorption bands in the UV-Vis spectrum, which are related to the electronic structure and conjugation within the molecule.
Hypothetical Predicted UV-Vis Absorption for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π* (styrene chromophore) | ~250 |
The comparison of such theoretically predicted spectroscopic data with experimental results is crucial for the validation of the computational models and for the accurate structural elucidation of this compound.
Advanced Spectroscopic Characterization Methodologies for 4 Ethenylphenyl Methyl Trimethylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of (4-ethenylphenyl)methyl-trimethylsilane in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹³C, ¹H, and ²⁹Si, a complete picture of the molecule's carbon skeleton, proton environments, and the silicon center can be assembled.
The ¹³C NMR spectrum of this compound provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, offering insights into their functional group and position within the molecule. The predicted chemical shifts for this compound are detailed in Table 1, based on data from analogous compounds such as benzyltrimethylsilane (B1265640) and p-vinylbenzyl chloride. nih.govnih.govoregonstate.educompoundchem.comchemicalbook.com
The spectrum is expected to show signals for the trimethylsilyl (B98337) methyl groups at a high field (negative ppm value) due to the electropositive nature of silicon. The benzylic methylene (B1212753) carbon will appear further downfield. The aromatic carbons will resonate in the typical region of 120-140 ppm, with the ipso-carbons (C4 and C1) showing distinct shifts due to their substituents. The vinyl group carbons will also exhibit characteristic signals in the alkene region of the spectrum. nih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous compounds and general ¹³C NMR principles.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Si(CH₃)₃ | ~ -1.0 |
| -CH₂-Si | ~ 25.0 |
| =CH₂ (vinyl) | ~ 113.0 |
| -CH= (vinyl) | ~ 137.0 |
| C2, C6 (aromatic) | ~ 129.0 |
| C3, C5 (aromatic) | ~ 126.0 |
| C1 (aromatic) | ~ 139.0 |
| C4 (aromatic) | ~ 136.0 |
To interact with the data, please click on the table.
The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, distinct signals are expected for the trimethylsilyl, methylene, aromatic, and vinyl protons. Predicted chemical shifts and multiplicities are presented in Table 2, drawing from data for benzyltrimethylsilane and p-vinylbenzyl chloride. chemicalbook.comuq.edu.auspectrabase.comchemicalbook.comspectrabase.com
The nine protons of the trimethylsilyl group are expected to appear as a sharp singlet at a very high field (around 0 ppm), a characteristic feature of TMS groups. The methylene protons adjacent to the silicon will also produce a singlet. The aromatic protons will show a more complex pattern, likely appearing as two doublets, characteristic of a para-substituted benzene (B151609) ring. The vinyl group will give rise to a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons, all with specific coupling constants. hmdb.ca
Table 2: Predicted ¹H NMR Data for this compound Data are predicted based on analogous compounds and general ¹H NMR principles.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si(CH₃)₃ | ~ 0.0 | Singlet | 9H |
| -CH₂-Si | ~ 2.1 | Singlet | 2H |
| =CH₂ (vinyl, trans) | ~ 5.7 | Doublet | 1H |
| =CH₂ (vinyl, cis) | ~ 5.2 | Doublet | 1H |
| -CH= (vinyl) | ~ 6.7 | Doublet of Doublets | 1H |
| Aromatic (H2, H6) | ~ 7.3 | Doublet | 2H |
| Aromatic (H3, H5) | ~ 7.2 | Doublet | 2H |
To interact with the data, please click on the table.
²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment in organosilicon compounds. Although ²⁹Si has a low natural abundance and a lower magnetogyric ratio compared to ¹H, modern NMR techniques allow for its effective detection. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. huji.ac.ilpascal-man.comresearchgate.net
For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. Based on data for similar benzyltrimethylsilane structures, the chemical shift is predicted to be in the range of +2 to +5 ppm relative to tetramethylsilane (B1202638) (TMS). unige.chrsc.org This downfield shift compared to TMS is consistent with the replacement of a methyl group with a benzyl (B1604629) group. The precise chemical shift can provide confirmation of the successful synthesis and purity of the silicon center.
Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound Data are predicted based on analogous compounds and general ²⁹Si NMR principles.
| Silicon Nucleus | Predicted Chemical Shift (δ, ppm) |
| -Si(CH₃)₃ | ~ +3.0 |
To interact with the data, please click on the table.
Mass Spectrometry Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The GC component separates the compound from any impurities, and the MS component provides its mass spectrum. researchgate.net
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, the most prominent feature in the mass spectra of trimethylsilyl compounds is often the base peak corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. nih.govnih.govsci-hub.seresearchgate.net Another significant fragmentation pathway involves the loss of a methyl group from the molecular ion to give an [M-15]⁺ ion. Cleavage of the benzyl-silicon bond would result in a tropylium-like ion at m/z 117. A summary of the predicted key fragments is provided in Table 4.
Table 4: Predicted Key Mass Fragments in GC-MS (EI) for this compound Data are predicted based on fragmentation patterns of analogous compounds.
| m/z | Predicted Fragment Ion |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 117 | [C₉H₉]⁺ |
| 73 | [Si(CH₃)₃]⁺ (Base Peak) |
To interact with the data, please click on the table.
Electrospray ionization is a soft ionization technique typically used for polar and large molecules, and it is less commonly applied to nonpolar, neutral small molecules like this compound. Direct ESI-MS analysis of such compounds is often challenging due to the lack of easily ionizable functional groups. nih.gov
However, analysis may be possible through the formation of adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). scispace.comrsc.orgresearchgate.net The observation of these adduct ions would allow for the confirmation of the molecular weight of the compound. The success of this technique would be highly dependent on the experimental conditions, including the solvent system and the presence of appropriate salts to facilitate adduct formation. Fragmentation in ESI-MS is typically minimal, with the spectrum being dominated by the pseudomolecular ion. Collision-induced dissociation (CID) in a tandem MS experiment (MS/MS) could be employed to induce fragmentation and gain further structural information if a stable adduct ion can be formed and isolated. uvic.ca
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound by identifying its characteristic vibrational modes. These modes are associated with the specific chemical bonds and functional groups present in the molecule, namely the vinyl (-CH=CH₂), the para-substituted benzene ring, the methylene bridge (-CH₂-), and the trimethylsilyl (-Si(CH₃)₃) moieties.
Infrared (IR) Spectroscopy:
Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to the stretching and bending vibrations of its constituent groups.
Raman Spectroscopy:
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy.
Expected Vibrational Modes:
The interpretation of the vibrational spectra of this compound relies on the assignment of observed bands to specific molecular motions. Based on the known characteristic frequencies of its functional groups, the following table outlines the expected key vibrational modes.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Functional Group Assignment |
| =C-H stretch (vinyl) | 3100-3000 | 3100-3000 | Ethenyl |
| C=C stretch (vinyl) | 1640-1620 | 1640-1620 (strong) | Ethenyl |
| =C-H out-of-plane bend (vinyl) | 1000-900 | Weak | Ethenyl |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Phenyl Ring |
| C=C stretch (aromatic ring) | 1600, 1580, 1500, 1450 | Strong | Phenyl Ring |
| C-H out-of-plane bend (p-subst.) | 840-810 | Weak | Phenyl Ring |
| C-H stretch (aliphatic -CH₂- & -CH₃) | 2960-2850 | 2960-2850 | Methyl, Methylene, Trimethylsilyl |
| Si-C stretch | 800-600 | Strong | Trimethylsilyl |
| Si-(CH₃)₃ symmetric deformation | ~1250 | ~1250 | Trimethylsilyl |
| Si-(CH₃)₃ rocking | ~840 | ~840 | Trimethylsilyl |
Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.
Detailed Research Findings:
X-ray Diffraction Analysis (for Solid-State Structural Elucidation)
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, which is a liquid at room temperature, single-crystal X-ray diffraction analysis would necessitate its crystallization at low temperatures.
Methodology:
The process would involve growing a suitable single crystal of the compound, mounting it on a goniometer, and exposing it to a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is then collected and analyzed. The positions and intensities of the diffraction spots are used to calculate the electron density map of the unit cell, from which the precise atomic coordinates, bond lengths, bond angles, and torsion angles can be determined.
Information Obtainable from X-ray Diffraction:
Should a successful crystallographic study be performed, a wealth of structural information would be obtained. This includes:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Molecular Conformation: The precise spatial arrangement of the ethenyl, phenyl, methyl, and trimethylsilyl groups relative to each other in the solid state.
Intermolecular Interactions: The nature and geometry of any non-covalent interactions, such as van der Waals forces or π-stacking between the phenyl rings of adjacent molecules, which dictate the crystal packing.
Hypothetical Crystallographic Data Table:
As no experimental crystallographic data for this compound is currently available in open literature, the following table is presented as a hypothetical example of the parameters that would be determined from a single-crystal X-ray diffraction study.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1365.4 |
| Z (molecules/cell) | 4 |
| Density (calc) g/cm³ | 1.095 |
Detailed Research Findings:
To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other crystallographic databases. The successful growth of a single crystal suitable for X-ray diffraction would be a significant step in fully characterizing this compound in the solid state. Such a study would provide invaluable benchmark data for computational models and a deeper understanding of the structure-property relationships of this and related organosilicon materials.
Development of Advanced Materials from 4 Ethenylphenyl Methyl Trimethylsilane
Organically Modified Silica (B1680970) (ORMOSIL) Nanoparticles and Hybrid Composites
There is a lack of specific studies describing the sol-gel synthesis or co-condensation of (4-ethenylphenyl)methyl-trimethylsilane to form ORMOSIL nanoparticles. Research on other functionalized silanes, such as vinyltrimethoxysilane (B1682223) and methyltrimethoxysilane, has demonstrated their utility in creating hydrophobic silica aerogels and other hybrid materials. However, direct analogues involving this compound, which would elucidate its specific contribution to the properties of hybrid composites, have not been reported.
Functional Materials for Emerging Technologies
Catalysis Applications
The potential for this compound to serve as a precursor for catalytic materials, for instance by functionalizing the phenyl ring or the vinyl group, is theoretically plausible. Supported ionic liquids on mesoporous silica have been shown to be effective catalysts, and polymers derived from vinylsilanes could potentially act as supports for catalytic nanoparticles. However, there are no specific research findings that demonstrate the application of this compound or its derivatives in catalytic processes.
Adsorption and Separation Technologies
Polymers derived from vinylsilanes, such as poly(vinyl trimethylsilane), have been investigated for gas separation membranes due to their favorable permeability and selectivity. The introduction of a methyl group attached to the phenyl ring in this compound could influence the polymer's free volume and, consequently, its transport properties. However, studies detailing the synthesis of polymers from this specific monomer and evaluating their performance in adsorption or separation applications are absent from the current body of scientific literature.
Role as an Intermediate in Fine Chemical Synthesis
The reactivity of the vinyl and trimethylsilyl (B98337) moieties makes this compound a potentially useful intermediate in organic synthesis. The trimethylsilyl group can be a versatile functional handle for various transformations. For instance, a related compound, (4-vinylphenyl)dimethylsilane, has been synthesized and utilized in atom transfer radical polymerization (ATRP) to create functional polymers. This suggests that this compound could undergo similar polymerizations and subsequent functionalization reactions. However, specific examples of its use as an intermediate in the synthesis of fine chemicals are not documented.
Q & A
Basic: What are the optimal synthetic routes for preparing (4-ethenylphenyl)methyl-trimethylsilane in laboratory settings?
The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions. A methodology adapted from the synthesis of ((4-Methoxyphenyl)ethynyl)trimethylsilane () involves:
- Catalysts : Pd(PPh₃)₂Cl₂ and CuI in a dual catalytic system.
- Reagents : Trimethylsilylacetylene and a halogenated aromatic precursor (e.g., 4-bromostyrene).
- Solvents : Dichloromethane (CH₂Cl₂) or THF under inert conditions.
- Workup : Quenching with NH₄Cl, extraction, and purification via flash chromatography (SiO₂, hexane/ethyl acetate).
Typical yields range from 70–97%, depending on substituent effects and reaction time (16–24 hours). Monitoring via TLC and spectroscopic validation (¹H NMR) is critical .
Basic: How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Key characterization methods include:
- ¹H NMR : Signals for trimethylsilyl (δ ≈ 0.24 ppm, singlet, 9H) and styrenyl protons (δ ≈ 6.8–7.4 ppm, doublets for aromatic and vinyl groups) .
- ¹³C NMR : Peaks at δ ≈ 0 ppm (Si(CH₃)₃), 113–133 ppm (aromatic carbons), and 140–150 ppm (vinyl carbons).
- IR Spectroscopy : Absorptions at 2155 cm⁻¹ (C≡C stretch if applicable), 1605 cm⁻¹ (C=C aromatic), and 1245 cm⁻¹ (Si-C) .
- Mass Spectrometry : Molecular ion peak ([M⁺]) at m/z ≈ 204 (C₁₂H₁₆Si) with fragmentation patterns consistent with silyl group loss .
Advanced: What role does this compound play in polymer chemistry, and how can its reactivity be tailored?
This compound serves as a monomer for synthesizing silicon-functionalized polymers. The trimethylsilyl group enhances thermal stability and modifies hydrophobicity. Key applications include:
- Radical Polymerization : Initiated by AIBN or peroxides, yielding poly(4-trimethylsilylstyrene) with controlled molecular weights (Đ = 1.1–1.5) .
- Post-Polymerization Modifications : Desilylation via fluoride ions (e.g., TBAF) generates poly(4-vinylphenol), useful in lithography or membrane science .
- Copolymer Design : Copolymerization with styrene or acrylates adjusts glass transition temperatures (Tg) and surface properties .
Advanced: How does this compound participate in transition-metal-catalyzed C–H functionalization?
The compound’s styrenyl group can undergo directed C–H activation. For example:
- Palladium-Catalyzed Arylation : Using Pd(OAc)₂ and ligands (e.g., PPh₃), the vinyl group directs meta-C–H functionalization with aryl iodides .
- Oxidative Coupling : In the presence of Cu(OAc)₂ and O₂, cross-dehydrogenative coupling with thiophenes or heteroarenes occurs, yielding biaryl motifs .
- Mechanistic Insight : DFT studies suggest a σ-bond metathesis pathway for silyl group retention during coupling .
Advanced: How should researchers address contradictions in spectral data or synthetic yields for this compound?
Discrepancies may arise from:
- Impurity Profiles : Residual catalysts (Pd, Cu) can distort NMR shifts. Purify via silica gel chromatography or recrystallization .
- Isomerization : Thermal or light-induced cis-trans isomerization of the vinyl group alters spectral patterns. Store samples in amber vials at –20°C .
- Yield Variability : Optimize catalyst loading (5–10 mol% Pd) and reaction time (12–48 hours). Use high-purity solvents (H₂O < 50 ppm) to suppress side reactions .
Advanced: What strategies enable the incorporation of this compound into hybrid materials for catalytic applications?
- Metal-Organic Frameworks (MOFs) : Coordinate the vinyl group with Zr⁴⁺ or Cu²⁺ nodes to create porous frameworks for gas storage or catalysis .
- Silica Hybrids : Hydrolyze the silyl group to form SiO₂ composites, enhancing surface area (BET ≈ 500 m²/g) for heterogeneous catalysis .
- Electrochemical Sensors : Graft onto carbon electrodes via π-stacking for detecting nitroaromatics (LOD ≈ 1 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
